Strategic Position as a Key Intermediate for Advanced SERD/SERM Synthesis
2-(4-Bromophenyl)-6-methoxy-1-benzothiophene is identified as a critical and direct advanced intermediate in the synthesis of LSZ-102-related analogs, a class of potent, orally bioavailable selective estrogen receptor degraders (SERDs) [1]. This specific application is not shared by its close regioisomer, 3-(4-bromophenyl)-6-methoxy-1-benzothiophene (CID 15422641), or other simpler benzothiophene analogs, which are not documented as direct precursors to this advanced clinical candidate series. The utility is based on its substitution pattern, which allows for further elaboration into a specific pharmacophore.
| Evidence Dimension | Reported Utility as a Synthetic Intermediate |
|---|---|
| Target Compound Data | Advanced key intermediate for LSZ-102 related analogs (SERDs) [1]. |
| Comparator Or Baseline | 3-(4-bromophenyl)-6-methoxy-1-benzothiophene (CID 15422641) and other non-brominated benzothiophenes [2]. |
| Quantified Difference | Not applicable; differentiation is based on the presence or absence of specific literature-reported application for advanced clinical candidate synthesis. |
| Conditions | Documented synthetic route and vendor application literature [1]. |
Why This Matters
This established role as an advanced intermediate for a high-value clinical candidate (LSZ-102 class) provides a clear and specific procurement justification that is absent for most generic benzothiophene analogs.
- [1] SynInnova Laboratories Inc. (n.d.). 2-(4-bromophenyl)-6-methoxy-1-benzothiophene. Product Applications. View Source
- [2] PubChem. (2026). 3-(4-Bromophenyl)-6-methoxybenzo[b]thiophene (CID 15422641). Compound Summary. View Source
